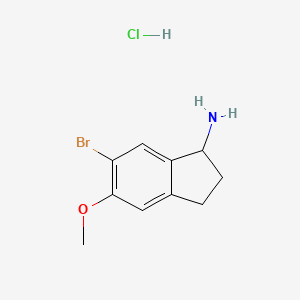

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride

Description

Properties

IUPAC Name |

6-bromo-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11;/h4-5,9H,2-3,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWLSPRHRPHFEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 5-methoxyindan-1-ylamine, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. The final product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic displacement under specific conditions:

A. Alkylation via Sodium Hydride

-

Reagents : Sodium hydride (NaH), methyl iodide (MeI).

-

Conditions : Stirred in THF or DCM at 0°C to room temperature .

-

Mechanism : Deprotonation of the amine hydrochloride forms a strong base, enabling alkylation .

B. Aromatic Substitution

While direct substitution of aromatic bromine is challenging, analogous reactions in indazole derivatives (e.g., bromine at position 6) suggest potential for cross-coupling or nucleophilic aromatic substitution under activating conditions .

Acylation Reactions

The amine group participates in acylation to form amides:

-

Reagents : Acyl chlorides (e.g., acetyl chloride), base (e.g., pyridine).

Acid-Base Chemistry

As a hydrochloride salt, the compound exhibits:

-

Protonation : Stable in acidic conditions due to the -NH₃⁺ group.

-

Deprotonation : Under basic conditions (e.g., NaH), the amine can act as a nucleophile .

Stability and Purification

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

- Reactivity: It undergoes various chemical reactions such as oxidation, reduction, and substitution, which can be exploited to create derivatives with enhanced properties.

2. Biology:

- Enzyme Inhibition: Research indicates that 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride can inhibit specific enzymes, making it useful in studies related to metabolic pathways.

- Receptor Binding Studies: The compound shows potential binding affinities to serotonin receptors, relevant in mood regulation and neuropharmacology.

3. Medicine:

- Antimicrobial Activity: In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

4. Industry:

- Production of Specialty Chemicals: The compound is used in the synthesis of intermediates for various industrial applications, including the production of dyes and agrochemicals.

The biological activities of this compound have been documented through various studies:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Induces apoptosis in cancer cell lines |

| Receptor Interaction | Binds to serotonin receptors |

| Enzyme Inhibition | Inhibits topoisomerases and kinases |

Case Studies

Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of several indan derivatives, including this compound. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity:

Research has indicated that this compound may activate apoptotic pathways in cancer cells. It was found to inhibit key enzymes involved in cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Indole and Indan Derivatives

a. 6-Bromo-N-propionyltryptamine (C₁₃H₁₅BrN₂O)

- Core Structure : Indole (benzene fused to pyrrole) vs. indan (benzene fused to cyclopentane) in the target compound.

- Substituents : Bromine at C-6, propionyl group at the tryptamine side chain.

b. 6-Bromo-5-hydroxy-indol-3-yl Residue

- Core Structure : Indole with a hydroxy group at C-5 and bromine at C-5.

- Substituents : Hydroxy (vs. methoxy in the target compound) and a carbonyl group at C-3.

- Impact of Substituents : The methoxy group in the target compound may improve lipophilicity compared to the hydroxy group, which is prone to hydrogen bonding and enzymatic modification .

c. 6-Bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylic Acid Ethyl Ester Hydrochloride

- Core Structure : Indole with phenyl and ester groups.

- Substituents : Bromine at C-6, hydroxy at C-5, and a complex ethyl ester side chain.

- Functional Implications : The ester and phenyl groups in this compound likely alter solubility and receptor binding compared to the simpler amine hydrochloride in the target molecule .

Hydrochloride Salts of Amine-Containing Compounds

Hydrochloride salts are frequently employed to enhance solubility and stability. Examples include:

- Memantine Hydrochloride : A adamantane-derived NMDA receptor antagonist. Its hydrochloride salt improves aqueous solubility for therapeutic use .

- Chlorphenoxamine Hydrochloride: An antihistamine with a tertiary amine hydrochloride salt, demonstrating how salt formation optimizes pharmacokinetics .

- Dosulepin Hydrochloride : A tricyclic antidepressant where the hydrochloride salt enhances oral bioavailability .

For 6-bromo-5-methoxy-indan-1-ylamine hydrochloride, the ionic nature of the amine hydrochloride likely increases water solubility, facilitating formulation and biological testing.

Data Tables

Table 1: Structural Comparison of Brominated Indan/Indole Derivatives

Research Findings and Implications

- Core Structure : The indan core may confer greater rigidity and metabolic resistance compared to indole derivatives, as seen in other bicyclic therapeutics .

- Salt Formation : Hydrochloride salts of amines, such as memantine and dosulepin, demonstrate improved pharmacokinetic profiles, suggesting similar advantages for the target compound .

Biological Activity

6-Bromo-5-methoxy-indan-1-ylamine hydrochloride is a compound that has garnered attention for its potential biological activities. With the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol, this compound is primarily studied for its interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of 6-Bromo-5-methoxy-indan-1-ylamine typically involves bromination processes that modify the parent compound, 5-methoxy-indan-1-ylamine. Common synthetic routes include:

- Bromination : Utilizing bromine or brominating agents in suitable solvents.

- Reduction and Substitution Reactions : These reactions can alter the functional groups attached to the indan structure, leading to various derivatives with distinct biological profiles.

The biological activity of 6-Bromo-5-methoxy-indan-1-ylamine is largely attributed to its ability to interact with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Notably, it has been implicated in studies related to:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to specific receptors, potentially influencing signaling pathways associated with various physiological responses.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of 6-Bromo-5-methoxy-indan-1-ylamine:

Anticancer Activity

Research indicates that derivatives based on similar scaffolds exhibit significant anticancer properties. For example, compounds derived from indolin structures have shown promising results against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

These findings suggest that structural modifications can enhance anticancer potency significantly, indicating a potential avenue for drug development targeting specific cancers .

Enzyme Interaction Studies

The compound's interaction with enzymes has been explored in several contexts:

- VEGFR-2 Inhibition : Similar compounds have displayed inhibitory effects on VEGFR-2, a critical target in cancer therapy, with IC50 values ranging from 0.503 µM to 435 nM for various derivatives .

Toxicity and Safety Profiles

Studies assessing the toxicity of related compounds have utilized assays like the HET-CAM assay to evaluate safety profiles. These assessments are crucial for determining the viability of compounds for therapeutic use without significant adverse effects .

Case Studies

Several case studies illustrate the biological activity of 6-Bromo-5-methoxy-indan-1-ylamine:

- Study on Anticancer Properties : A study evaluated a series of indolin derivatives against breast cancer cell lines (MCF-7). The results indicated that modifications in substitution patterns significantly influenced anticancer activity.

- Mechanistic Studies : Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells, revealing alterations in cell cycle progression and increased sub-G1 phase populations indicative of cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-5-methoxy-indan-1-ylamine hydrochloride, and how are intermediates characterized?

- Methodology :

- Direct amination : A common approach involves reacting brominated precursors (e.g., 1-bromo-3,5-dimethyladamantane) with thiourea or similar nucleophiles. For example, demonstrates a two-stage reaction using propylene glycol as a solvent (160°C for initial activation, 80°C for completion), achieving 82.44% yield .

- Multi-step synthesis : details a multi-step process involving halogenation, protection/deprotection of functional groups, and acidification. Key intermediates are purified via column chromatography and confirmed via LC-MS or NMR .

- Characterization : IR, MS, and NMR (¹H and ¹³C) are standard for structural confirmation. For example, in , NMR resolved adamantane ring protons (δ 1.5–2.1 ppm) and amine protons (δ 2.3–2.7 ppm) .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

- Methodology :

- NMR : ¹H NMR identifies methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., brominated positions at δ 110–120 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 274.03 for the free base) .

- IR spectroscopy : Detects functional groups like N-H stretches (3300–3500 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

Q. What are the key safety considerations during synthesis and handling?

- Methodology :

- Hazard mitigation : Use fume hoods for reactions involving volatile solvents (e.g., SOCl₂ in ) and wear nitrile gloves to avoid skin contact with corrosive agents .

- Emergency protocols : For inhalation exposure, move to fresh air and seek medical attention (as per SDS in ). For spills, neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for HCl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the amination step?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF or propylene glycol) enhance nucleophilic substitution rates. achieved 82% yield using propylene glycol due to its high boiling point (187°C) and miscibility with thiourea .

- Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce side reactions in halogenated intermediates .

- Temperature control : Gradual heating (e.g., 160°C → 80°C in ) prevents decomposition of heat-sensitive intermediates .

Q. How to address discrepancies in NMR data during structural confirmation?

- Methodology :

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks overlapping with aromatic protons .

- 2D NMR : HSQC and HMBC resolve coupling ambiguities. For example, HMBC correlations between methoxy protons (δ 3.8 ppm) and adjacent carbons confirm substitution patterns .

- Comparative analysis : Cross-reference with analogs (e.g., 5-methoxy-indole derivatives in ) to validate chemical shifts .

Q. What strategies are effective for purifying intermediates in multi-step synthesis?

- Methodology :

- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/EtOAc 10:1 → 3:1) to separate brominated by-products ( ) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water for hydrochloride salts) to remove unreacted starting materials .

- HPLC-MS : For polar intermediates, reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >95% purity .

Data Contradiction Analysis

Q. How to resolve conflicting yields reported for similar synthetic routes?

- Methodology :

- Parameter auditing : Compare reaction scales, solvent purity, and equipment (e.g., microwave vs. conventional heating in vs. 16) .

- By-product analysis : Use GC-MS or TLC to identify side products (e.g., dimerization in amination steps) and adjust stoichiometry .

Q. What explains variability in melting points across literature sources?

- Methodology :

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms. For example, hydrochloride salts may exhibit polymorphs with mp differences of 5–10°C .

- Hydration analysis : Karl Fischer titration quantifies water content, which can lower observed melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.